molecular formula C17H15F3N2O4 B2769909 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351649-21-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2769909
CAS No.: 1351649-21-2
M. Wt: 368.312
InChI Key: JKYBYUFQYJCMPM-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
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Scientific Research Applications

Stability and Absorption in Drug Delivery Systems

  • In Vitro Stability and In Vivo Absorption Studies : Research on colloidal particles formed from a solid dispersion system of a similar urea compound showed that these particles maintained stability and facilitated good absorption in rats, indicating potential applications in drug delivery systems (Yano et al., 1996).

Antioxidant Properties

  • Lipid Peroxidation Inhibition : A study on various inhibitors, including urea derivatives, revealed significant antioxidant properties, suggesting potential applications in combating oxidative stress-related disorders (Lazarević et al., 2020).

Inhibitory Activity in Neurological Applications

  • Acetylcholinesterase Inhibitors : Urea compounds were evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's, indicating potential therapeutic applications in this area (Vidaluc et al., 1995).

Antiproliferative Effects in Cancer Research

  • Novel Urea and Bis-Urea Primaquine Derivatives : Certain urea derivatives demonstrated antiproliferative effects against cancer cell lines, particularly breast carcinoma, suggesting their potential use in cancer treatment (Perković et al., 2016).

Targeting Specific Receptors in Cancer Therapy

  • Virtual Screening Targeting Urokinase Receptor : Urea compounds identified through virtual screening showed promise in inhibiting breast cancer metastasis, indicating potential applications in targeted cancer therapies (Wang et al., 2011).

Role in Inhibiting Protein Kinases

  • Inhibitors of Rho Associated Protein Kinases : Research identified potent ROCK inhibitors among urea compounds, which could have implications in treatments for cancer and other diseases involving these kinases (Pireddu et al., 2012).

Facilitating Chemical Reactions

  • Benzylation of Alcohols Using a Pyridinium Salt : Urea compounds played a role in the benzylation of alcohols, highlighting their utility in facilitating specific chemical reactions (Poon & Dudley, 2006).

Application in Synthesis of Other Compounds

  • Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids : Ureas were used in the synthesis of hydroxamic acids, demonstrating their utility in the preparation of various bioactive compounds (Thalluri et al., 2014).

Potential in Treating Hyperglycemia

  • Antihyperglycemic Agents : Certain urea derivatives showed promising antihyperglycemic effects, suggesting potential applications in diabetes treatment (Cantello et al., 1994).

Iron(III) Complex-Forming Tendency

  • Synthesis and Complex-Forming with Iron(III) : Studies on urea compounds forming complexes with iron(III) could have implications in understanding and treating iron-related disorders (Ohkanda et al., 1993).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)16(24,11-4-2-1-3-5-11)9-21-15(23)22-12-6-7-13-14(8-12)26-10-25-13/h1-8,24H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYBYUFQYJCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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